2-Piperidinomethyl-4'-trifluoromethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

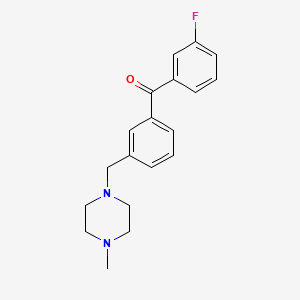

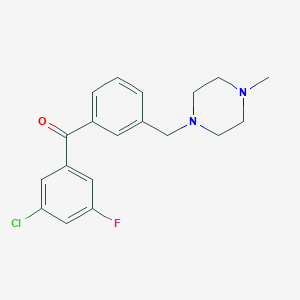

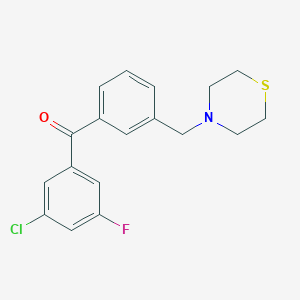

2-Piperidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C20H20F3NO . It has an average mass of 347.374 Da and a monoisotopic mass of 347.149689 Da . This product is not intended for human or veterinary use and is typically used for research.

Molecular Structure Analysis

The molecular structure of 2-Piperidinomethyl-4’-trifluoromethylbenzophenone consists of 20 carbon atoms, 20 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The molecular weight of this compound is 347.4 g/mol.Scientific Research Applications

Antifungal Applications

2-Piperidinomethyl-4’-trifluoromethylbenzophenone: and its derivatives have shown promising results as antifungal agents. They exhibit good in vitro antifungal activities against a range of phytopathogenic fungi such as Botryosphaeria dothidea , Phompsis sp. , Botrytis cinereal , Colletotrichum gloeosporioides , Pyricutaria oryzae , and Sclerotinia sclerotiorum at concentrations of 50 μg/ml . The use of these compounds could potentially restore significant losses incurred annually due to fungal diseases in crops.

Insecticidal Properties

These compounds also demonstrate moderate insecticidal activities. They have been tested against pests like Mythimna separata and Spodoptera frugiperda at 500 μg/ml. Although their effectiveness is lower than some commercial insecticides like chlorantraniliprole, they still hold potential for development into new pest control agents .

Anticancer Potential

In the field of oncology, these derivatives have indicated certain anticancer activities. They have been evaluated against cancer cell lines such as PC3 , K562 , Hela , and A549 at 5 μg/ml. Their activities were found to be lower than those of doxorubicin, but the results are significant enough to warrant further investigation into their potential as cancer therapeutics .

Agrochemical Applications

The trifluoromethyl group, a key structural motif in 2-Piperidinomethyl-4’-trifluoromethylbenzophenone , is widely used in the design of agrochemicals. This group contributes to high target specificity and environmental compatibility, making it a research hotspot for creating new pesticides .

Pharmaceutical Industry Relevance

Several derivatives containing the trifluoromethyl group are used in pharmaceuticals. Their unique physicochemical properties due to the fluorine atom and the pyridine moiety make them suitable for various therapeutic applications. Some are already in clinical trials, indicating the potential for future pharmaceutical developments .

Synthesis of Organic Compounds

The compound’s derivatives play a crucial role in the synthesis of organic compounds containing fluorine, which are essential in the advancement of agrochemical, pharmaceutical, and functional materials fields. The development of these fluorinated organic chemicals is an important area of research, with many potential applications yet to be discovered .

properties

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)17-10-8-15(9-11-17)19(25)18-7-3-2-6-16(18)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMRCFJQMKARNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643606 |

Source

|

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidinomethyl-4'-trifluoromethylbenzophenone | |

CAS RN |

898773-55-2 |

Source

|

| Record name | Methanone, [2-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)